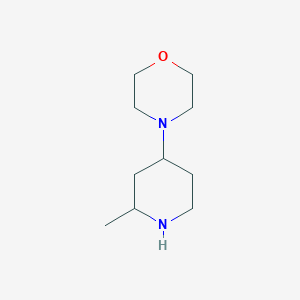

4-(2-Methyl-piperidin-4-YL)-morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

4-(2-methylpiperidin-4-yl)morpholine |

InChI |

InChI=1S/C10H20N2O/c1-9-8-10(2-3-11-9)12-4-6-13-7-5-12/h9-11H,2-8H2,1H3 |

InChI Key |

GAKCRSSYQHBQAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCN1)N2CCOCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Methyl Piperidin 4 Yl Morpholine and Analogous Piperidine Morpholine Hybrid Structures

De Novo Synthesis Strategies for Piperidine (B6355638) and Morpholine (B109124) Rings

De novo synthesis, or the construction of the heterocyclic rings from acyclic precursors, offers significant control over the substitution pattern of the final molecule.

Piperidine Ring Synthesis: The piperidine scaffold is a prevalent feature in many natural products and pharmaceuticals, leading to the development of numerous synthetic routes. nih.govresearchgate.net Common strategies for constructing the piperidine ring include:

Hydrogenation/Reduction of Pyridines: This is a widely used industrial method for producing piperidine itself, often employing catalysts like molybdenum disulfide. nih.gov Modifications to this approach, such as using a rhodium catalyst, can allow for milder reaction conditions. nih.gov

Intramolecular Cyclization: This approach involves the formation of the six-membered ring through various intramolecular reactions. nih.gov Key methods include:

Reductive Amination: Condensation of an amine with a ketone or aldehyde, followed by reduction of the resulting imine. nih.gov

Aza-Michael Reaction: The intramolecular addition of an amine to an α,β-unsaturated carbonyl compound. nih.gov

Dieckmann Condensation: An intramolecular reaction of a diester with a base to form a β-keto ester, which can then be further manipulated to form 4-piperidones. dtic.mil

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, provide an efficient route to highly substituted piperidines. researchgate.net

A facile method for preparing 4-substituted-4-aminopiperidine derivatives, a key building block for more complex structures, utilizes isonipecotate as a starting material and involves a Curtius rearrangement as a crucial step. nih.gov

Morpholine Ring Synthesis: The morpholine ring is another important heterocycle in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates. researchgate.netnih.gov De novo synthetic strategies for morpholines include:

From 1,2-Amino Alcohols: A common and efficient method involves the reaction of 1,2-amino alcohols with various reagents. A recently developed one or two-step, redox-neutral protocol uses inexpensive reagents like ethylene sulfate and tBuOK for this conversion. chemrxiv.orgorganic-chemistry.org

Multicomponent Reactions (MCRs): Similar to piperidine synthesis, MCRs offer a versatile approach to constructing highly substituted morpholine rings. acs.orgresearchgate.net One such strategy involves a Ugi-tetrazole reaction followed by an intramolecular SN2 cyclization. acs.org

Intramolecular Hydroalkoxylation/Hydrothioalkoxylation: Boron trifluoride etherate can mediate the intramolecular cyclization of nitrogen-tethered alkenes to yield morpholines. organic-chemistry.org

Tandem Reactions: A one-pot reaction combining hydroamination and asymmetric transfer hydrogenation can efficiently produce 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org

| Starting Material | Key Reaction | Product |

| Pyridine | Hydrogenation/Reduction | Piperidine |

| Isonipecotate | Curtius Rearrangement | 4-Substituted-4-aminopiperidine |

| 1,2-Amino Alcohol | Reaction with Ethylene Sulfate | Morpholine |

| Aminoalkyne | Hydroamination/Asymmetric Transfer Hydrogenation | 3-Substituted Morpholine |

| Acyclic Precursors | Multicomponent Reaction (Ugi) | Substituted Morpholine/Piperazine |

Table 1: Selected De Novo Synthesis Strategies for Piperidine and Morpholine Rings

This interactive table summarizes some of the key de novo synthetic approaches for constructing the individual piperidine and morpholine rings, which can then be coupled to form hybrid structures. The choice of a particular synthetic route depends on the desired substitution pattern and stereochemistry of the final product. The versatility of these methods allows for the creation of a wide diversity of piperidine and morpholine building blocks for further functionalization.

Advanced Spectroscopic and Diffraction Characterization of 4 2 Methyl Piperidin 4 Yl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. A complete NMR analysis, including ¹H, ¹³C, and various 2D-NMR experiments, would provide a definitive connectivity map of 4-(2-Methyl-piperidin-4-YL)-morpholine.

¹H NMR: The proton NMR spectrum is expected to display distinct signals corresponding to each unique proton environment in the molecule. The protons on the morpholine (B109124) ring would likely appear as complex multiplets. The protons on the piperidine (B6355638) ring would also show a series of multiplets, with the methyl group at the C-2 position appearing as a characteristic doublet. The chemical shifts would be influenced by the presence of adjacent nitrogen and oxygen atoms.

¹³C NMR: The ¹³C NMR spectrum would reveal discrete signals for each carbon atom in a unique electronic environment. The spectrum would be expected to show nine distinct resonances corresponding to the nine carbon atoms in the molecule: one methyl carbon, five piperidine ring carbons, and four morpholine ring carbons (with two being chemically equivalent). The chemical shifts of the carbons adjacent to the nitrogen and oxygen atoms would be located further downfield.

2D-NMR: To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would establish proton-proton couplings within the piperidine and morpholine rings. An HSQC spectrum would correlate directly bonded proton and carbon atoms, while an HMBC spectrum would reveal longer-range (2-3 bond) correlations, confirming the connectivity between the morpholine and piperidine rings and the position of the methyl group.

Table 1: Predicted NMR Spectral Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals for morpholine ring protons, piperidine ring protons, and a distinct doublet for the C-2 methyl group. |

| ¹³C NMR | Nine unique carbon signals corresponding to the methyl, piperidine, and morpholine moieties. |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MSn) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact elemental composition of a molecule. For this compound (C₁₀H₂₀N₂O), the calculated exact mass of the protonated molecule [M+H]⁺ would be compared against the experimentally measured value to confirm the molecular formula with high accuracy.

Tandem Mass Spectrometry (MSn) provides insight into the molecule's structure by analyzing its fragmentation patterns. Through collision-induced dissociation (CID), the parent ion is fragmented, and the resulting daughter ions are analyzed. The fragmentation of this compound would be expected to involve characteristic cleavages of the piperidine and morpholine rings. Common fragmentation pathways would likely include the loss of the morpholine moiety or cleavage of the piperidine ring, providing valuable structural confirmation.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value/Information |

|---|---|---|

| HRMS | Molecular Formula | C₁₀H₂₀N₂O |

| Exact Mass [M+H]⁺ | 185.16484 Da |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show several characteristic absorption bands. These include C-H stretching vibrations from the alkyl chains of the rings and the methyl group, typically in the 2850-3000 cm⁻¹ region. Additionally, C-N stretching vibrations from the amine functionalities and the C-O-C stretching of the ether group in the morpholine ring would be visible in the fingerprint region (approximately 1000-1300 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| C-H Stretching (Aliphatic) | 2850 - 3000 |

| C-N Stretching | 1000 - 1250 |

| C-O-C Stretching (Ether) | 1070 - 1150 |

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and conformational details of the this compound molecule in the solid state. Such an analysis would confirm the chair conformations of both the piperidine and morpholine rings and establish the relative stereochemistry, including the orientation of the methyl group on the piperidine ring and the linkage between the two heterocyclic systems. To date, no public crystal structure data for this specific compound is available.

Advanced Vibrational Spectroscopy and Spectroscopic Fingerprinting

Advanced vibrational spectroscopy techniques, such as Raman spectroscopy, could provide complementary information to IR spectroscopy. Raman scattering is particularly sensitive to non-polar bonds and can be useful for analyzing the skeletal vibrations of the heterocyclic rings. The combination of IR and Raman spectra provides a unique spectroscopic "fingerprint" for the compound, which can be used for identification and quality control purposes. Currently, specific studies employing these advanced techniques on this compound have not been reported in the accessible literature.

Computational and Theoretical Chemistry Studies of 4 2 Methyl Piperidin 4 Yl Morpholine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental in elucidating the geometric and electronic properties of 4-(2-Methyl-piperidin-4-YL)-morpholine. Methods like Density Functional Theory (DFT), particularly with the B3LYP functional and basis sets such as 6-311G**, are commonly employed to predict molecular structures and energies for piperidine (B6355638) and morpholine-based compounds. nih.gov These calculations provide optimized geometries, including bond lengths, bond angles, and dihedral angles, that closely correspond to experimental data where available. mdpi.com

Ab initio and DFT methods have been successfully used to determine the standard molar enthalpies of formation for various methyl-substituted piperidines, demonstrating excellent agreement with experimental values. nih.gov Such studies confirm the reliability of these computational approaches for predicting the thermochemical properties of the title compound. The calculations also help in understanding other molecular properties such as dipole moment and vibrational frequencies, which are crucial for spectroscopic analysis. researchgate.netresearchgate.net

Table 1: Calculated Molecular Properties of this compound (Representative Data) Calculated using DFT at the B3LYP/6-31G(d) level of theory, based on similar heterocyclic systems.

| Property | Calculated Value | Unit |

| Total Energy | -518.345 | Hartrees |

| Dipole Moment | 2.15 | Debye |

| C-N (Piperidine Ring) Bond Length | 1.46 | Å |

| C-N (Morpholine Ring) Bond Length | 1.45 | Å |

| C-O (Morpholine Ring) Bond Length | 1.43 | Å |

| C-N-C (Piperidine) Bond Angle | 111.5 | Degrees |

Conformational Analysis and Dynamics of Piperidine-Morpholine Systems

The flexibility of the piperidine and morpholine (B109124) rings gives rise to a complex conformational landscape for this compound. Computational studies are essential to map out the potential energy surface and identify the most stable conformers.

Molecular mechanics force fields provide an efficient way to explore the conformational space of flexible molecules like piperidine derivatives. nih.gov These methods can quantitatively predict the energies of different conformers. nih.gov Molecular dynamics (MD) simulations offer further insight by modeling the time-dependent behavior of the molecule, revealing how it moves and interacts with its environment, such as a solvent or a biological receptor. researchgate.netnih.gov MD simulations can show the stability of specific conformations over time and identify the crucial interactions that stabilize the molecule's structure. nih.gov For this compound, these simulations would track the puckering of both rings and the rotational freedom around the bond connecting them.

Both piperidine and morpholine rings predominantly adopt a chair conformation, which minimizes torsional and steric strain. acs.orgresearchgate.net However, other higher-energy conformations like twist-boat forms are also possible and can be part of the ring inversion pathway. rsc.orgnih.gov The transition between two chair conformations occurs via these intermediate states. researchgate.net The energy barrier for ring inversion in a piperidine ring is relatively low, allowing for rapid interconversion at room temperature. scribd.com The presence of the nitrogen heteroatom in piperidine and both nitrogen and oxygen in morpholine influences these barriers compared to cyclohexane. researchgate.netscribd.com Computational methods can model the transition states and calculate the activation energies for these inversion processes.

Substituents on the rings play a critical role in determining the most stable conformation. For the this compound molecule, the key factors are the 4-morpholinyl group and the 2-methyl group on the piperidine ring.

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals governs the chemical reactivity and properties of the molecule.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, the HOMO is expected to be localized primarily on the lone pairs of the two nitrogen atoms, making these sites the most nucleophilic and basic. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical stability and reactivity. mdpi.com A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com Reactivity descriptors derived from these energies, such as chemical potential, hardness, and electrophilicity, can be calculated to quantify the molecule's reactive tendencies. mdpi.com

Table 2: Calculated FMO Properties and Reactivity Descriptors (Representative Data) Based on DFT calculations for similar heterocyclic systems.

| Parameter | Definition | Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.95 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.25 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 7.20 |

| Ionization Potential (I) | -EHOMO | 5.95 |

| Electron Affinity (A) | -ELUMO | -1.25 |

| Chemical Hardness (η) | (I - A) / 2 | 3.60 |

| Electronegativity (χ) | (I + A) / 2 | 2.35 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a computational tool used to visualize the electron density distribution of a molecule. It helps in identifying the regions that are rich or poor in electrons, which is crucial for predicting how the molecule will interact with other chemical species. In an MEP map, regions of negative potential (typically colored in shades of red) indicate an abundance of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. Neutral regions are usually colored in green.

For this compound, an MEP analysis would likely reveal a high negative potential around the oxygen and nitrogen atoms of the morpholine and piperidine rings, respectively. These areas would be the primary sites for electrophilic interactions, such as hydrogen bonding. The hydrogen atoms attached to the carbon backbone would exhibit a positive electrostatic potential, making them potential sites for weak intermolecular interactions.

Computational Reaction Mechanism Studies

Computational studies are instrumental in understanding the mechanisms of chemical reactions, allowing researchers to investigate transient structures and energetic profiles of reaction pathways.

To study a chemical reaction computationally, the structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations. The transition state, which is the highest energy point along the reaction coordinate, is then located. By calculating the energy difference between the reactants and the transition state, the activation energy can be determined. A lower activation energy implies a faster reaction rate. This type of analysis provides valuable insights into the feasibility and kinetics of a proposed reaction mechanism.

The formation of the C-N bond linking the piperidine and morpholine moieties in this compound could be achieved through several synthetic routes, such as reductive amination. Computational chemistry can be used to model these reaction pathways. For instance, in a reductive amination reaction between 2-methyl-piperidin-4-one and morpholine, computational methods could be used to model the initial nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of the piperidone, the subsequent dehydration to form an enamine or iminium ion intermediate, and the final reduction step. By calculating the energies of all intermediates and transition states, the most favorable reaction pathway can be identified.

Intermolecular Interactions and Crystal Packing Investigations

Understanding how molecules interact with each other in the solid state is crucial for predicting the physical properties of a material.

Energy framework calculations, which are often performed in conjunction with Hirshfeld surface analysis, provide a quantitative measure of the interaction energies between molecules in the crystal. These calculations can help to identify the dominant forces in the crystal packing, such as electrostatic or dispersion forces, and provide a deeper understanding of the stability of the crystal structure.

Chemical Applications and Advanced Research Trajectories of Piperidine Morpholine Scaffolds

Scaffold Design Principles for Chemical Libraries and Diversification Strategies

The design of chemical libraries centered on the piperidine-morpholine scaffold leverages the distinct physicochemical properties of each heterocyclic component. Piperidine (B6355638) provides a basic nitrogen atom and a flexible saturated ring, while morpholine (B109124) offers a less basic nitrogen (due to the electron-withdrawing effect of the oxygen atom) and the potential for hydrogen bond interactions via its ether oxygen. researchgate.netnih.gov This inherent duality makes the scaffold a versatile template for creating diverse molecular libraries aimed at various applications.

Key Design Principles:

Pharmacophore Hybridization: The core principle involves combining the recognized pharmacophoric features of both piperidine and morpholine. pharmjournal.rubohrium.com This strategy aims to create molecules that can interact with multiple biological targets or enhance binding affinity and selectivity for a single target. nih.govacs.org

Vectorial Diversity: The scaffold presents multiple points for chemical modification. Diversification can be achieved by introducing substituents on the piperidine nitrogen, the carbon atoms of either ring, or by modifying the linkage between the two rings. For instance, in 4-(2-Methyl-piperidin-4-YL)-morpholine, the methyl group on the piperidine ring introduces a chiral center, adding stereochemical diversity to the library.

Modulation of Physicochemical Properties: The morpholine moiety is often incorporated into molecules to modulate properties such as solubility, metabolic stability, and blood-brain barrier permeability. nih.gov In library design, variations of the scaffold can be used to fine-tune these properties for specific applications. For example, replacing a piperidine with a morpholine in some drug candidates has led to improved potency and reduced off-target effects. nih.gov

Diversification Strategies: A common strategy for diversifying such scaffolds is through multicomponent reactions or by functionalizing a pre-formed core structure. Rhodium-catalyzed C-H functionalization, for example, allows for site-selective introduction of substituents onto the piperidine ring, enabling the synthesis of positional analogues. nih.gov

Table 1: Potential Diversification Points on the 4-(Piperidin-4-YL)-morpholine Scaffold

| Position | Ring | Potential Modifications | Desired Outcome |

| N1 | Piperidine | Alkylation, Acylation, Arylation | Modulate basicity, introduce new functional groups, explore SAR |

| C2 | Piperidine | Alkylation (e.g., methyl), other substitutions | Introduce chirality, explore steric effects on binding |

| C4 | Piperidine | Alteration of the linker to the morpholine | Modify spatial orientation and flexibility between the rings |

| N4' | Morpholine | (Not applicable for this scaffold) | - |

| C2', C6' | Morpholine | Substitution | Explore steric and electronic effects |

Exploration of Piperidine-Morpholine Systems in Organocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, has become a cornerstone of modern asymmetric synthesis. nih.gov Secondary amines like piperidine and morpholine are classic catalysts, particularly in reactions proceeding through enamine or iminium ion intermediates.

Research has shown that the structure of the amine catalyst is critical to its efficacy. Pyrrolidine-based catalysts are often the most reactive and stereoselective, which is attributed to the higher p-character of the nitrogen lone pair in the five-membered ring, enhancing the nucleophilicity of the corresponding enamine. nih.govfrontiersin.org In comparison, enamines derived from six-membered rings like piperidine and morpholine are generally less reactive. nih.govfrontiersin.orgnih.gov

The lower reactivity of morpholine-derived enamines is further compounded by two factors:

Electronic Effect: The electron-withdrawing oxygen atom in the morpholine ring increases the ionization potential and reduces the nucleophilicity of the enamine. nih.govfrontiersin.org

Steric Effect: Morpholine enamines exhibit a more pronounced pyramidalization at the nitrogen atom, which can hinder their participation in catalytic cycles. nih.govfrontiersin.org

Methodological Advancements in the Synthesis of Heterocyclic Hybrids

The synthesis of complex heterocyclic systems like this compound requires efficient and selective chemical methods. The development of novel synthetic strategies is crucial for accessing these molecules and their analogues for further study. mdpi.comnih.gov

Recent advancements in heterocyclic synthesis often focus on transition-metal catalysis, multicomponent reactions, and flow chemistry techniques to improve efficiency and sustainability. numberanalytics.com For the specific construction of the 4-(piperidin-4-yl)morpholine core, one of the most direct methods is reductive amination. A patented process describes the synthesis of 4-(1-benzylpiperidin-4-yl)morpholine (B5700109) by reacting 1-benzyl-4-piperidone with morpholine in the presence of a platinum or palladium catalyst and hydrogen gas. google.com This one-pot reaction proceeds by forming an enamine intermediate, which is simultaneously reduced to the final product. The benzyl (B1604629) protecting group can then be removed to yield the parent scaffold. google.com

Table 2: Comparison of Synthetic Methodologies for Heterocyclic Hybrids

| Method | Description | Advantages | Disadvantages |

| Reductive Amination | One-pot reaction of a ketone (e.g., N-protected piperidone) with an amine (e.g., morpholine) and a reducing agent. google.com | High efficiency, operational simplicity, direct formation of the C-N bond. | Requires a ketone precursor and a suitable reducing agent. |

| [4+2] Annulation | Palladium-catalyzed oxidative annulation of alkyl amides and dienes to form piperidine rings. nih.gov | C-H bond activation, builds complexity rapidly. | May require specific substrates and expensive metal catalysts. |

| Radical Cyclization | Intramolecular cyclization of N-radicals onto alkenes or alkynes to form the piperidine ring. nih.gov | Mild conditions, good for complex polycyclic systems. | Can sometimes lead to mixtures of stereoisomers. |

| Multicomponent Reactions | Combining three or more reactants in a single step to form the desired heterocyclic core. researchgate.net | High atom economy, rapid access to diverse structures. | Optimization can be challenging. |

These modern synthetic methods provide robust pathways to access piperidine-morpholine hybrids, enabling the systematic exploration of their chemical and biological properties. mdpi.com

Future Directions in Theoretical Modeling of Complex Heterocyclic Systems

Computational modeling has become an indispensable tool in heterocyclic chemistry, allowing researchers to predict molecular properties, understand reaction mechanisms, and design new compounds with desired functions. numberanalytics.com For complex systems like this compound, theoretical modeling can provide insights that are difficult to obtain through experimentation alone.

Key Areas of Advancement:

Conformational Analysis: The flexibility of the piperidine ring and the linkage between the two heterocycles result in a complex conformational landscape. Computational methods, such as molecular dynamics simulations, can explore these conformations and identify low-energy states, which is crucial for understanding how these molecules interact with biological targets. nih.gov

Predicting Reactivity: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the electronic structure of these molecules. This allows for the prediction of reactivity, such as the nucleophilicity of the enamine in organocatalytic applications, and helps explain experimental observations. numberanalytics.com

Reaction Pathway Modeling: Computational chemistry can elucidate the mechanisms of complex synthetic reactions, helping to optimize conditions and design more efficient routes to heterocyclic hybrids. numberanalytics.com

AI and Machine Learning: The future of heterocyclic chemistry will likely involve the increasing use of artificial intelligence (AI) and machine learning. numberanalytics.com These tools can be trained on large datasets of known reactions to predict the outcomes of new synthetic routes or even design novel syntheses for complex targets. numberanalytics.comchemrxiv.org Recent advances in transfer learning are helping to overcome the low data availability for specific heterocyclic formation reactions, improving the accuracy of retrosynthesis prediction models. chemrxiv.org

New theoretical frameworks, such as generalizations of Density Functional Theory, are being developed to better handle molecules with complex quantum mechanical behaviors (strong correlation), which will further enhance the accuracy of simulations for these systems. uchicago.edu

Integration of Synthetic and Computational Methodologies for Novel Chemical Discoveries

The synergy between synthetic chemistry and computational modeling is a powerful engine for innovation in the discovery of novel chemical entities. numberanalytics.com This integrated approach is particularly valuable for navigating the complexities of heterocyclic systems like piperidine-morpholine scaffolds.

The discovery process often follows a cycle:

Computational Design: In silico methods are used to design a virtual library of candidate molecules based on the piperidine-morpholine scaffold. nih.gov Properties such as binding affinity to a target, reactivity as a catalyst, or pharmacokinetic profiles are predicted computationally. nih.gov

Synthetic Realization: The most promising candidates identified through modeling are then synthesized using advanced methodologies. The choice of synthetic route can itself be guided by computational analysis of reaction mechanisms and potential side products.

Experimental Validation: The synthesized compounds are tested to validate the computational predictions. Their actual properties—be it catalytic activity, biological function, or physical characteristics—are measured.

Iterative Refinement: The experimental data is used to refine the computational models, improving their predictive power. This feedback loop leads to a deeper understanding of the structure-activity relationships and guides the design of the next generation of molecules. numberanalytics.com

This integrated workflow accelerates the discovery process, reduces the resources spent on synthesizing unpromising compounds, and provides a more profound understanding of the underlying chemical principles. For piperidine-morpholine systems, this approach can unlock their full potential, from developing novel organocatalysts to designing sophisticated molecular probes and therapeutic agents.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4-(2-Methyl-piperidin-4-YL)-morpholine, and how can intermediates be characterized?

- Methodology : Synthesis often involves nucleophilic substitution or reductive amination. For example, morpholine derivatives are typically synthesized via coupling reactions between substituted piperidines and morpholine precursors under inert atmospheres. Key intermediates (e.g., nitro-pyridine analogs) are characterized using NMR (e.g., δ 1.20 ppm for methyl groups, δ 7.72 ppm for aromatic protons) and LCMS (e.g., [M+H] peaks at 208 m/z) . Purification via column chromatography (silica gel, gradient elution) is recommended.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology :

- NMR : and NMR identify substituents on the piperidine and morpholine rings. For example, methyl groups in similar compounds show doublets at δ 1.20 ppm (J = 6.44 Hz), while morpholine protons appear as multiplet signals between δ 3.70–4.15 ppm .

- LCMS/HRMS : Confirm molecular weight and fragmentation patterns. Use ESI+ mode for protonated ions .

- IR Spectroscopy : Detect functional groups (e.g., C-N stretches at ~1,100 cm) .

Q. How can researchers ensure purity and stability during storage?

- Methodology :

- HPLC Analysis : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to monitor purity (>95% recommended).

- Storage Conditions : Store under inert gas (N or Ar) at –20°C to prevent oxidation or hydrolysis. Stability studies under varying pH and temperature (e.g., 25°C vs. 40°C) are advised .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved for this compound?

- Methodology :

- Dynamic Effects : Investigate conformational flexibility using VT-NMR (variable-temperature NMR) to assess ring-flipping or chair inversions in piperidine/morpholine moieties.

- Stereochemical Analysis : Compare experimental data with computational models (DFT calculations for chemical shifts) .

- Isotopic Labeling : Use -labeled analogs to clarify ambiguous coupling patterns .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

- Methodology :

- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps; adjust H pressure (1–3 atm) and reaction time (12–24 hrs) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility but may require scavengers (e.g., molecular sieves) to suppress side reactions .

- Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce thermal degradation .

Q. How does the stereochemistry of the piperidine ring influence biological activity?

- Methodology :

- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to isolate (R)- and (S)-isomers .

- In Vitro Assays : Compare binding affinity (e.g., IC) to receptors like σ-1 or dopamine transporters. For example, 4-substituted morpholines show varying activity based on piperidine stereochemistry .

Q. What computational methods predict the compound’s reactivity in novel reactions (e.g., Suzuki coupling)?

- Methodology :

- DFT Calculations : Model transition states for cross-coupling reactions (e.g., B3LYP/6-31G* level) to predict regioselectivity .

- Docking Studies : Assess interactions with catalytic sites (e.g., Pd(0) complexes) using MOE or AutoDock .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.